molecular formula C15H16N4O2S B2761312 ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852143-35-2

ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2761312
CAS No.: 852143-35-2
M. Wt: 316.38
InChI Key: MENLAZRMIMTFPF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features an indole moiety, a triazole ring, and an ester functional group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can interact with metal ions and other biomolecules, influencing biochemical pathways . The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a triazole ring and a thioether functional group. This unique combination is believed to contribute to its biological efficacy.

Structural Formula

C14H16N4S Ethyl 2 5 1H indol 3 yl 4 methyl 4H 1 2 4 triazol 3 yl thio acetate \text{C}_{14}\text{H}_{16}\text{N}_{4}\text{S}\quad \text{ Ethyl 2 5 1H indol 3 yl 4 methyl 4H 1 2 4 triazol 3 yl thio acetate }

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The indole structure can interact with various receptors and enzymes, potentially altering signaling pathways that promote tumor growth.
  • Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related compounds:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-718.1 ± 2.4
Compound BHCT-11646.9 ± 4.7
Ethyl 2-thioacetateMCF-714.1 ± 3.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing varying degrees of cytotoxicity against different cancer cell lines.

Structure–Activity Relationship (SAR)

Research into SAR has revealed that modifications to the thiol group significantly affect cytotoxicity:

  • Substitution Effects : Substituting the thiol group with different moieties can enhance or diminish biological activity.
  • Indole Variations : Alterations in the indole structure can lead to changes in binding affinity and selectivity towards cancer targets.

Study on Triazole Derivatives

A study investigated various triazole derivatives for their anticancer properties, finding that those with similar structural features to ethyl 2-thioacetate exhibited significant activity against breast cancer cell lines (MCF-7). The most effective compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Mechanism-Based Approaches

Another research highlighted the mechanism-based approaches for compounds containing triazole rings, emphasizing their role in inhibiting key enzymes related to cancer progression, such as thymidylate synthase and HDAC . These findings support the hypothesis that ethyl 2-thioacetate may exert similar effects through its unique structure.

Properties

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-21-13(20)9-22-15-18-17-14(19(15)2)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLAZRMIMTFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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